2-amino-N-[4-(1-methylbenzimidazol-2-yl)phenyl]spiro[3.3]heptane-2-carboxamide
Description
2-amino-N-[4-(1-methylbenzimidazol-2-yl)phenyl]spiro[33]heptane-2-carboxamide is a complex organic compound that features a benzimidazole moiety, which is known for its diverse biological activities
Properties
IUPAC Name |
2-amino-N-[4-(1-methylbenzimidazol-2-yl)phenyl]spiro[3.3]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-26-18-6-3-2-5-17(18)25-19(26)15-7-9-16(10-8-15)24-20(27)22(23)13-21(14-22)11-4-12-21/h2-3,5-10H,4,11-14,23H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLRIZCYNOYIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)NC(=O)C4(CC5(C4)CCC5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[4-(1-methylbenzimidazol-2-yl)phenyl]spiro[3.3]heptane-2-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Spirocyclic Heptane Formation: The spirocyclic heptane structure is introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[4-(1-methylbenzimidazol-2-yl)phenyl]spiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could lead to the formation of reduced benzimidazole derivatives.
Scientific Research Applications
2-amino-N-[4-(1-methylbenzimidazol-2-yl)phenyl]spiro[3.3]heptane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to the biological activity of the benzimidazole moiety.
Materials Science: The unique structural features of this compound make it of interest for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-amino-N-[4-(1-methylbenzimidazol-2-yl)phenyl]spiro[3.3]heptane-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The spirocyclic structure may contribute to the compound’s stability and specificity in binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities and biological activities with 2-amino-N-[4-(1-methylbenzimidazol-2-yl)phenyl]spiro[3.3]heptane-2-carboxamide.
Spirocyclic Compounds: Spiro[3.3]heptane derivatives are structurally similar and may exhibit comparable chemical reactivity and stability.
Uniqueness
The uniqueness of this compound lies in its combination of a biologically active benzimidazole moiety with a spirocyclic heptane structure, which may enhance its stability and specificity in biological interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
